molecular formula C12H7Cl2NO2 B6392267 2-(2,4-Dichlorophenyl)isonicotinic acid CAS No. 1261944-40-4

2-(2,4-Dichlorophenyl)isonicotinic acid

Cat. No.: B6392267
CAS No.: 1261944-40-4
M. Wt: 268.09 g/mol
InChI Key: NCQLBEVNTKVKTN-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a 2,4-dichlorophenyl group attached to the isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of 2,4-dichlorophenylboronic acid with isonicotinic acid under the influence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)isonicotinic acid is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. This makes it distinct from other isonicotinic acid derivatives and potentially useful for specific applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-1-2-9(10(14)6-8)11-5-7(12(16)17)3-4-15-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQLBEVNTKVKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687999
Record name 2-(2,4-Dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-40-4
Record name 2-(2,4-Dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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